molecular formula C7H3ClFNO B13276290 5-Chloro-6-fluoro-1,2-benzoxazole

5-Chloro-6-fluoro-1,2-benzoxazole

Cat. No.: B13276290
M. Wt: 171.55 g/mol
InChI Key: HKXQVZOZBOBKDT-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine substituents on the benzoxazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chloro-5-fluorophenol with a suitable carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1,2-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in critical biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2-benzoxazole
  • 6-Fluoro-1,2-benzoxazole
  • 5-Chloro-6-methyl-1,2-benzoxazole

Uniqueness

5-Chloro-6-fluoro-1,2-benzoxazole is unique due to the presence of both chlorine and fluorine substituents, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H

InChI Key

HKXQVZOZBOBKDT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CC(=C1Cl)F

Origin of Product

United States

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